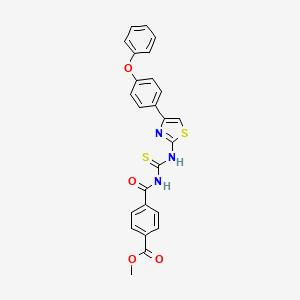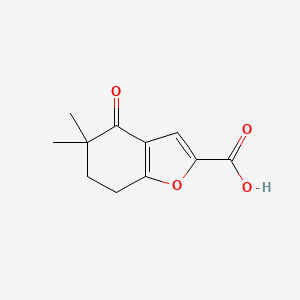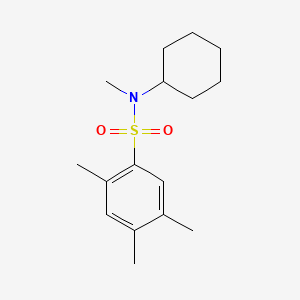
1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C28H23NO2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution and Synthetic Applications
Indole derivatives, like the requested compound, have been demonstrated to be versatile electrophiles in nucleophilic substitution reactions, producing a variety of substituted indoles. Research by Yamada et al. (2009) on 1-methoxy-6-nitroindole-3-carbaldehyde, for example, showcases the compound's ability to react regioselectively at the 2-position with different nucleophiles, leading to the synthesis of 2,3,6-trisubstituted indoles. This indicates the potential for the requested compound to serve as a building block in synthetic organic chemistry, particularly in the construction of novel indole derivatives with various substitutions, which could be of interest in the development of new materials or bioactive molecules (Yamada, F. Yamada, Shiraishi, Tomioka, & Somei, 2009).
Fused Heterocycle Synthesis
The synthesis of fused heterocycles is another area where related compounds have shown significant potential. For instance, Gribble et al. (2002) described the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole precursors, emphasizing the versatility of indole chemistry in creating complex heterocyclic structures. This suggests that the requested compound, with its indole core and functional groups, could be a candidate for developing new heterocyclic compounds with possible applications in pharmaceuticals and organic electronics (Gribble, Jiang, & Liu, 2002).
Photophysical Properties and Material Science
Compounds containing indole and carbaldehyde functional groups have been explored for their photophysical properties. Deore, Dingore, and Jachak (2015) synthesized a novel synthon with an indole-based structure that exhibited significant photophysical properties when subjected to Friedlander condensation. This highlights the potential of the requested compound in material science, particularly in the development of organic photovoltaic cells or fluorescent markers, given its structural similarity to compounds known for their useful photophysical characteristics (Deore, Dingore, & Jachak, 2015).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenyl-4-phenylsulfanyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2S/c1-31-23-15-13-22(14-16-23)29-26-17-12-21(19-30)28(32-24-10-6-3-7-11-24)25(26)18-27(29)20-8-4-2-5-9-20/h2-11,13-16,18-19H,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWNFDWJHOOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)




![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)
![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)